(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Description
“(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one” is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system (prop-2-en-1-one) bridging two aromatic rings. The first aromatic ring (A-ring) is substituted with a 3-methoxy group, while the second (B-ring) has 2,3-dimethoxy substituents. Chalcones are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and antimalarial properties, often attributed to their ability to modulate enzyme interactions and induce apoptosis .
Properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-15-8-4-7-14(12-15)16(19)11-10-13-6-5-9-17(21-2)18(13)22-3/h4-12H,1-3H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFBHUXYAWDUIL-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2,3-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one belongs to the class of chalcones, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific chalcone derivative, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula: C18H18O4
- Molecular Weight: 298.33 g/mol
- CAS Number: 1639856-62-4
Anticancer Properties
Chalcones, including (2E)-3-(2,3-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, have been extensively studied for their anticancer properties. Research indicates that they can:
- Inhibit Growth and Proliferation: Chalcones have shown the ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Target Signaling Pathways: They modulate critical signaling pathways such as NF-κB and STAT3, which are often dysregulated in cancer . Specifically, chalcones can interfere with the phosphorylation of STAT3 proteins, a process essential for its activation and subsequent transcriptional activity .
Antioxidant Activity
The antioxidant properties of chalcones contribute to their therapeutic potential. They scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer . The presence of methoxy groups in the structure enhances this activity by stabilizing radical species.
Anti-inflammatory Effects
Chalcones exhibit significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This effect is crucial in managing chronic inflammatory diseases and conditions associated with cancer progression .
Antimicrobial Activity
Research has demonstrated that (2E)-3-(2,3-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one possesses antibacterial and antifungal properties. These effects are attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes .
The biological activities of (2E)-3-(2,3-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can be attributed to:
- α,β-unsaturated Carbonyl System: This functional group allows the compound to participate in Michael addition reactions with nucleophiles, enhancing its reactivity towards biological targets .
- Substituent Effects: The presence of methoxy groups influences the compound's lipophilicity and interaction with cellular targets, thereby improving its bioavailability and efficacy against cancer cells .
Research Findings and Case Studies
Scientific Research Applications
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines.
- Case Study : A study demonstrated that this compound induces apoptosis in human breast cancer cells via the mitochondrial pathway, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, making it useful in treating inflammatory diseases.
- Research Findings : In vitro studies reveal that it inhibits the production of pro-inflammatory cytokines, indicating a mechanism that could be leveraged for therapeutic purposes .
Antioxidant Activity
Chalcones are known for their antioxidant properties, which help in neutralizing free radicals.
- Experimental Data : Laboratory tests show that (2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one effectively scavenges free radicals, thereby protecting cells from oxidative stress .
The unique structure of (2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one makes it a candidate for further drug development:
Design of Anticancer Drugs
Given its ability to induce apoptosis in cancer cells, researchers are exploring modifications to enhance its efficacy and selectivity against different cancer types.
Development of Anti-inflammatory Agents
The anti-inflammatory mechanisms observed suggest that this compound could lead to new treatments for conditions like arthritis or inflammatory bowel disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The biological and physicochemical properties of chalcones are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Trends and Insights
Substituent Effects on Bioactivity: Amino vs. Methoxy Groups: The 4-amino substitution in (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one enhances electrostatic interactions with biological targets (e.g., PfFd-PfFNR in malaria parasites) compared to methoxy analogs .
Electronic and Optical Properties: Methoxy and nitro groups significantly alter electron density distribution. For instance, the nitro group in (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one enhances hyperpolarizability, making it suitable for nonlinear optical applications . DFT studies on similar chalcones reveal that methoxy groups redshift UV-Vis absorption maxima due to extended π-conjugation .
Antimicrobial Activity :
- The 4-methylphenyl substitution in (2E)-3-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one enhances synergy with β-lactam antibiotics, likely due to steric and electronic compatibility with bacterial enzyme active sites .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (2E)-3-(2,3-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation , a standard method for chalcones. For example:
- Dissolve equimolar amounts of 3-methoxyacetophenone and 2,3-dimethoxybenzaldehyde in ethanol.
- Add 20% aqueous KOH dropwise under stirring at room temperature for 4–6 hours.
- Filter, wash with water, and recrystallize from ethanol to obtain pure crystals .
- Key Considerations : Methoxy groups are electron-donating, which may slow condensation compared to electron-withdrawing substituents. Monitor reaction progress via TLC and optimize solvent polarity (e.g., ethanol vs. methanol) for yield improvement.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this chalcone derivative?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl (C=O) stretch near 1650–1680 cm⁻¹ and methoxy C-O stretches (1250–1050 cm⁻¹).
- NMR : Use and NMR to verify E-configuration (trans coupling constants, ) and substituent positions .
- XRD : Resolve crystal packing and confirm E-geometry via single-crystal analysis. Slow evaporation in ethanol yields diffraction-quality crystals .
Advanced Research Questions
Q. How can discrepancies between experimental UV-Vis λmax values and DFT-predicted electronic transitions be resolved?
- Methodological Answer :
- Computational Validation : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model excited states. Compare with experimental UV-Vis data. Adjust solvent polarity parameters in TD-DFT calculations to match experimental conditions .
- Troubleshooting : If discrepancies persist, consider vibronic coupling effects or intermolecular interactions in the solid state (via XRD data) that are absent in gas-phase DFT models .
Q. What experimental design principles apply when evaluating the antimicrobial activity of methoxy-substituted chalcones?
- Methodological Answer :
- Assay Design : Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., ampicillin) and solvent controls.
- Structure-Activity Insights : Moderate activity in analogs (e.g., MIC = 64–128 µg/mL) suggests methoxy groups enhance lipid solubility but may reduce membrane penetration. Test synergistic effects with adjuvants to overcome resistance .
Q. What strategies address challenges in growing single crystals for XRD analysis of chalcone derivatives?
- Methodological Answer :
- Solvent Selection : Use ethanol or ethyl acetate for slow evaporation. Avoid high-vapor-pressure solvents (e.g., acetone) to prevent rapid nucleation.
- Temperature Control : Maintain 20–25°C to stabilize crystal lattice formation. For stubborn cases, employ diffusion techniques (e.g., layering hexane over a saturated solution) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results between theoretical bond lengths (DFT) and experimental XRD data?
- Methodological Answer :
- Error Sources : DFT typically assumes isolated molecules, whereas XRD measures crystal-packing effects. Compare bond lengths in both contexts.
- Validation : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O) that may distort bond lengths in the solid state. Reconcile deviations >0.02 Å with dispersion-corrected DFT (e.g., ωB97XD) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
